molecular formula C6H11NO3S B12959429 (R)-2-Acetamido-4-mercaptobutanoic acid

(R)-2-Acetamido-4-mercaptobutanoic acid

Cat. No.: B12959429
M. Wt: 177.22 g/mol
InChI Key: REYLLNRLWCBKCM-RXMQYKEDSA-N
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Description

®-2-Acetamido-4-mercaptobutanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an acetamido group and a mercapto group attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Acetamido-4-mercaptobutanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as L-cysteine and acetic anhydride.

    Acetylation: L-cysteine undergoes acetylation with acetic anhydride to form N-acetyl-L-cysteine.

    Oxidation: The thiol group of N-acetyl-L-cysteine is then oxidized to form the corresponding disulfide.

    Reduction: The disulfide is reduced to yield ®-2-Acetamido-4-mercaptobutanoic acid.

Industrial Production Methods

Industrial production of ®-2-Acetamido-4-mercaptobutanoic acid may involve large-scale synthesis using similar steps as described above, but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

®-2-Acetamido-4-mercaptobutanoic acid undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides.

    Reduction: The disulfide bonds can be reduced back to thiols.

    Substitution: The acetamido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can react with the acetamido group under mild conditions.

Major Products Formed

    Oxidation: Formation of disulfides.

    Reduction: Regeneration of thiols.

    Substitution: Formation of substituted amides or thiols.

Scientific Research Applications

®-2-Acetamido-4-mercaptobutanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds and is involved in various metabolic pathways.

    Medicine: It has potential therapeutic applications due to its antioxidant properties and ability to modulate redox reactions.

    Industry: It is used in the production of pharmaceuticals, cosmetics, and food additives.

Mechanism of Action

The mechanism of action of ®-2-Acetamido-4-mercaptobutanoic acid involves its ability to participate in redox reactions. The mercapto group can undergo oxidation and reduction, allowing it to act as an antioxidant. Additionally, the acetamido group can interact with various molecular targets, modulating their activity and influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

    N-Acetylcysteine: Similar structure with an acetylated amino group and a thiol group.

    Cysteine: Contains a thiol group but lacks the acetamido group.

    Methionine: Contains a thioether group instead of a thiol group.

Uniqueness

®-2-Acetamido-4-mercaptobutanoic acid is unique due to the presence of both an acetamido group and a mercapto group, which confer distinct chemical properties and reactivity. This combination allows it to participate in a variety of chemical reactions and makes it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C6H11NO3S

Molecular Weight

177.22 g/mol

IUPAC Name

(2R)-2-acetamido-4-sulfanylbutanoic acid

InChI

InChI=1S/C6H11NO3S/c1-4(8)7-5(2-3-11)6(9)10/h5,11H,2-3H2,1H3,(H,7,8)(H,9,10)/t5-/m1/s1

InChI Key

REYLLNRLWCBKCM-RXMQYKEDSA-N

Isomeric SMILES

CC(=O)N[C@H](CCS)C(=O)O

Canonical SMILES

CC(=O)NC(CCS)C(=O)O

Origin of Product

United States

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